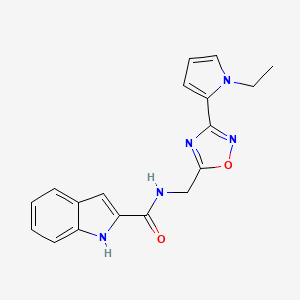
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2 and its molecular weight is 335.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Research and Imaging
Research on compounds structurally related to N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-1H-indole-2-carboxamide has contributed significantly to cancer research. For example, Ji‐Quan Wang et al. (2005) synthesized a compound aimed at improving positron emission tomography (PET) tracers for imaging cancer tyrosine kinase. This development is crucial for the early detection and treatment of cancer, enhancing the effectiveness of therapeutic interventions (Ji‐Quan Wang et al., 2005).
Computational and Structural Analysis
Another study by J. S. Al‐Otaibi et al. (2022) employed electronic structure approaches to investigate the chemical characteristics of a carboxamide derivative with antitumor activity. This study utilized computational methods to predict the bioactivity of the compound, highlighting the importance of computational chemistry in drug discovery and development (J. S. Al‐Otaibi et al., 2022).
DNA Binding and Gene Regulation
Pyrrole-imidazole polyamides, similar in structure to the subject compound, have been shown to specifically bind to DNA sequences, affecting gene expression in mammalian cells. This specificity opens pathways for the design of new therapeutic agents aimed at targeting specific genes associated with disease (Bo Liu & T. Kodadek, 2009). Furthermore, research by Sameer Chavda et al. (2010) on the design, synthesis, and biophysical characteristics of pyrrole(H) based polyamides further elucidates the potential of these compounds to control gene expression through DNA interaction, particularly in the context of cancer treatment (Sameer Chavda et al., 2010).
Chemical Synthesis and Reactivity
Studies on the synthesis and reactivity of related compounds, such as the work by A. Katritzky et al. (2003), contribute to the broader understanding of the chemical properties and potential applications of this compound. These studies lay the groundwork for the development of novel synthetic routes and the exploration of reactivity patterns that could be applied to the design of new drugs (A. Katritzky et al., 2003).
Wirkmechanismus
Target of Action
Similar compounds have been shown to inhibit the α-glucosidase enzyme . This enzyme plays a crucial role in the management of type 2 diabetes by delaying glucose absorption, which can reduce the occurrence of postprandial hyperglycemia .
Mode of Action
Similar compounds have been found to inhibit α-glucosidase in a competitive mode of action . This means that the compound competes with the substrate (in this case, glucose) for the active site of the enzyme, thereby reducing the enzyme’s activity .
Biochemical Pathways
Specifically, it would delay the breakdown of complex carbohydrates into glucose, thereby reducing postprandial hyperglycemia .
Result of Action
By inhibiting α-glucosidase, the compound would likely reduce postprandial hyperglycemia, which could help manage type 2 diabetes .
Eigenschaften
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2/c1-2-23-9-5-8-15(23)17-21-16(25-22-17)11-19-18(24)14-10-12-6-3-4-7-13(12)20-14/h3-10,20H,2,11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSLOALQVNXZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=CC4=CC=CC=C4N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-3-carboxylate](/img/structure/B2774169.png)
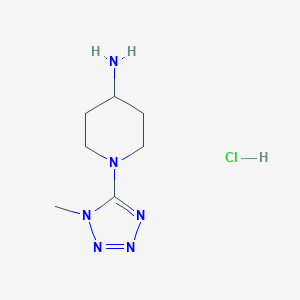
![N-(6-Methylpyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2774171.png)
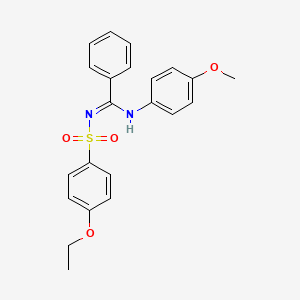
![2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-N-(4-ethylphenyl)pyridine-3-sulfonamide](/img/structure/B2774174.png)

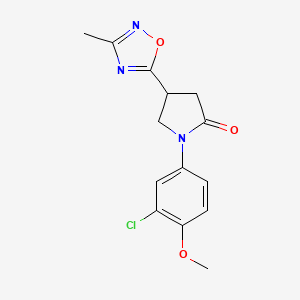
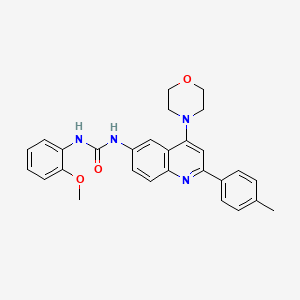
![1-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2774183.png)
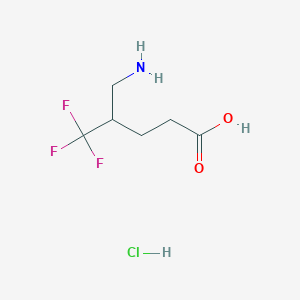

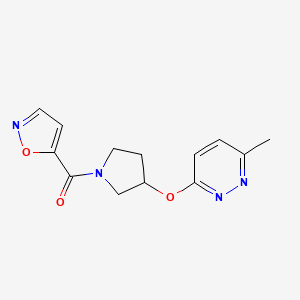

![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2774191.png)